2-Amino-5-(3,5-difluorophenyl)pyridine
CAS No.: 438585-72-9
Cat. No.: VC21089648
Molecular Formula: C11H8F2N2
Molecular Weight: 206.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438585-72-9 |
|---|---|
| Molecular Formula | C11H8F2N2 |
| Molecular Weight | 206.19 g/mol |
| IUPAC Name | 5-(3,5-difluorophenyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C11H8F2N2/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H,(H2,14,15) |
| Standard InChI Key | PGNMGBYVHYFYBX-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1C2=CC(=CC(=C2)F)F)N |
| Canonical SMILES | C1=CC(=NC=C1C2=CC(=CC(=C2)F)F)N |
Introduction
Chemical Structure and Properties
Basic Information
2-Amino-5-(3,5-difluorophenyl)pyridine is characterized by its distinct molecular structure and physicochemical properties which contribute to its potential applications in medicinal chemistry and related fields.
| Property | Value |
|---|---|
| Chemical Name | 2-Amino-5-(3,5-difluorophenyl)pyridine |
| CAS Number | 438585-72-9 |
| Molecular Formula | C11H8F2N2 |
| Molecular Weight | 206.1914 g/mol |
| SMILES Notation | Fc1cc(F)cc(c1)c1ccc(nc1)N |
The compound features a pyridine ring with an amino group at position 2 and a difluorophenyl group at position 5. The fluorine atoms are located at the meta positions (3 and 5) of the phenyl ring . This arrangement of functional groups contributes to the compound's unique chemical behavior and biological interactions.
Structural Features
The structural architecture of 2-Amino-5-(3,5-difluorophenyl)pyridine includes several key features that influence its chemical reactivity and potential biological activities:
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Amino Group: The primary amino group at the 2-position of the pyridine ring serves as a hydrogen bond donor, which is crucial for interactions with biological targets such as enzymes and receptors.
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Difluorophenyl Moiety: The presence of two fluorine atoms at the meta positions (3 and 5) of the phenyl ring significantly affects the electronic properties of the molecule. Fluorine, being highly electronegative, withdraws electron density from the aromatic ring system, influencing the compound's reactivity patterns.
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Pyridine Core: The pyridine ring provides a basic nitrogen atom that can act as a hydrogen bond acceptor and participate in coordination with metal ions or interactions with biological macromolecules.
These structural elements collectively contribute to the compound's potential as a pharmacological agent or as a building block in the synthesis of more complex bioactive molecules.
Synthesis Methods
Alternative Synthetic Strategies
Alternative synthetic strategies might include:
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Direct Functionalization: Direct C-H functionalization of 2-aminopyridine with 3,5-difluorobenzene derivatives under appropriate catalytic conditions.
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Sequential Construction: Building the pyridine ring with the amino and difluorophenyl groups already in place, potentially through cyclization reactions involving appropriate precursors.
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Nucleophilic Aromatic Substitution: Utilizing fluorinated pyridine derivatives and introducing the amino group through nucleophilic aromatic substitution reactions.
The choice of synthetic method would depend on factors such as availability of starting materials, desired scale, and specific requirements for purity and yield.
Chemical Reactions and Reactivity
Characteristic Reactions
Based on its structural features, 2-Amino-5-(3,5-difluorophenyl)pyridine can participate in various chemical reactions:
Reactions Involving the Amino Group
The primary amino group at the 2-position of the pyridine ring can undergo several transformations:
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Acylation and Alkylation: The amino group can react with acyl chlorides, acid anhydrides, or aldehydes/ketones (via reductive amination) to form amide and amine derivatives, respectively.
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Diazotization: Treatment with nitrous acid can convert the amino group to a diazonium salt, which can be further transformed through various reactions such as Sandmeyer reactions or diazo coupling.
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Nucleophilic Reactions: The amino group can act as a nucleophile in various addition and substitution reactions.
Reactions Involving the Pyridine Ring
The pyridine core can participate in several reactions:
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Electrophilic Substitution: Although pyridine is generally less reactive toward electrophilic substitution compared to benzene, certain positions may still undergo substitution under specific conditions.
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Nucleophilic Substitution: The pyridine ring, especially with electron-withdrawing groups like fluorinated phenyl, may be susceptible to nucleophilic aromatic substitution reactions.
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Coordination Chemistry: The nitrogen atom of the pyridine ring can coordinate with metal ions to form complexes, which may have applications in catalysis and materials science.
Effect of 3,5-Difluorophenyl Group
The 3,5-difluorophenyl substituent significantly influences the compound's reactivity:
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Electronic Effects: The electron-withdrawing nature of fluorine atoms affects the electron distribution in the molecule, potentially enhancing the electrophilicity of certain positions.
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Steric Effects: The presence of the difluorophenyl group may introduce steric hindrance, affecting the accessibility of reactive sites.
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Hydrogen Bonding: Fluorine atoms can participate in weak hydrogen bonding interactions, which may influence intramolecular reactions or interactions with biological targets.
Biological Activity and Pharmacological Applications
Enzyme Inhibition
Related aminopyridine derivatives have demonstrated activity as enzyme inhibitors. For instance, 2-amino-3-amido-5-aryl-pyridines have been identified as potent and selective inhibitors of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) . PERK is one of the three endoplasmic reticulum transmembrane sensors of the unfolded protein response (UPR) and has been implicated in tumorigenesis and prolonged cancer cell survival.
Anti-inflammatory Activity
Compounds with similar structural features have exhibited anti-inflammatory properties. Research on related compounds has shown potential inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests that 2-Amino-5-(3,5-difluorophenyl)pyridine might possess similar anti-inflammatory activities.
Structure-Activity Relationships
The biological activity of 2-Amino-5-(3,5-difluorophenyl)pyridine and related compounds is influenced by several structural factors:
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Position and Number of Fluorine Atoms: The specific arrangement of fluorine atoms on the phenyl ring can significantly affect potency and selectivity for biological targets.
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Amino Group Modifications: Modifications to the amino group, such as acylation or alkylation, can alter receptor binding affinity and biological activity profiles.
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Pyridine Ring Substitutions: Additional substituents on the pyridine ring can modulate the compound's interactions with biological targets.
Understanding these structure-activity relationships is crucial for the rational design of more potent and selective derivatives for specific therapeutic applications.
Comparison with Structurally Similar Compounds
Structural Analogues
Comparing 2-Amino-5-(3,5-difluorophenyl)pyridine with structurally similar compounds provides insights into how subtle structural variations affect physical, chemical, and biological properties:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 2-Amino-5-(3,5-difluorophenyl)pyridine | C11H8F2N2 | 206.19 | Reference compound |
| 2-Amino-5-(2,5-difluorophenyl)pyridine | C11H8F2N2 | 206.19 | Different positions of fluorine atoms (2,5 vs 3,5) |
| 2-Amino-5-(trifluoromethyl)pyridine | C6H5F3N2 | 162.12 | Trifluoromethyl group instead of difluorophenyl |
| 2-Amino-3,5-difluoropyridine | C5H4F2N2 | 130.10 | Fluorine atoms directly on pyridine ring instead of phenyl substituent |
Comparative Properties
The positional isomer 2-Amino-5-(2,5-difluorophenyl)pyridine has the same molecular formula and weight as our target compound but differs in the arrangement of fluorine atoms on the phenyl ring. This difference can significantly affect the compound's electronic properties, dipole moment, and consequently, its interactions with biological targets.
2-Amino-5-(trifluoromethyl)pyridine, with a trifluoromethyl group instead of a difluorophenyl substituent, has a lower molecular weight and different electronic and steric properties. The trifluoromethyl group is more electron-withdrawing than the difluorophenyl group, potentially leading to different reactivity patterns and biological activities .
2-Amino-3,5-difluoropyridine lacks the phenyl linker, resulting in a smaller molecule with fluorine substituents directly on the pyridine ring. This structural difference significantly alters the compound's three-dimensional structure and electronic properties, which can impact its binding affinity for biological targets .
Research Applications
Medicinal Chemistry
2-Amino-5-(3,5-difluorophenyl)pyridine serves as a valuable scaffold in medicinal chemistry research. Its unique combination of structural features makes it a promising starting point for the development of:
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Enzyme Inhibitors: Particularly targeting kinases and other enzymes involved in disease pathways.
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Receptor Ligands: The compound's structure allows for interaction with various cellular receptors, potentially modulating signaling pathways.
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Anti-inflammatory Agents: Based on the activity profiles of similar compounds, derivatives could be developed with enhanced anti-inflammatory properties.
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Anticancer Compounds: Modifications of the basic structure might yield compounds with improved cytotoxicity profiles against cancer cells.
Synthetic Building Block
The compound's functionality makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications:
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Derivatization of the Amino Group: The primary amino group can be modified to introduce additional functional groups, expanding the chemical space for structure-activity relationship studies.
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Functionalization of the Pyridine Ring: Various transformations can be performed on the pyridine core to introduce additional substituents.
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Metal Complex Formation: The nitrogen atoms in the molecule can coordinate with metal ions, forming complexes with potential applications in catalysis or as metallodrugs.
Recent Advances and Future Perspectives
Recent Developments
Recent research on related compounds suggests several promising directions for the study of 2-Amino-5-(3,5-difluorophenyl)pyridine:
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PERK Inhibition: Related 2-amino-3-amido-5-aryl-pyridines have been identified as potent PERK inhibitors with potential applications in cancer therapy .
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Improved Permeability: Studies on similar compounds have shown that the introduction of fluorinated moieties can significantly enhance membrane permeability, which is crucial for drug efficacy .
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Structure-Activity Relationship Studies: Systematic modifications of related compounds have provided valuable insights into the structural requirements for specific biological activities.
Future Research Directions
Future research on 2-Amino-5-(3,5-difluorophenyl)pyridine may focus on:
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Target Identification: Exploring the specific molecular targets and mechanisms of action of this compound and its derivatives.
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Synthetic Methodology: Developing more efficient and sustainable methods for the synthesis of this compound and related structures.
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Combination Therapy: Investigating potential synergistic effects when used in combination with established therapeutic agents.
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Drug Delivery Systems: Exploring novel formulations and delivery systems to enhance the bioavailability and therapeutic efficacy of compounds based on this scaffold.
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Expanded Biological Screening: Comprehensive evaluation of the compound's activity against a wider range of biological targets and disease models.
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